Synthesis of 2'-Deoxy-2'-fluorouridine: A Technical Guide for Antiviral Research
Synthesis of 2'-Deoxy-2'-fluorouridine: A Technical Guide for Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis, characterization, and antiviral applications of 2'-Deoxy-2'-fluorouridine (B118953), a promising nucleoside analog in antiviral research. The document provides structured data, detailed experimental protocols, and visualizations of synthetic and biological pathways to support researchers in the fields of medicinal chemistry and virology.
Introduction
2'-Deoxy-2'-fluorouridine is a synthetic pyrimidine (B1678525) nucleoside analog that has garnered significant interest for its potential as an antiviral agent. The strategic placement of a fluorine atom at the 2'-position of the deoxyribose sugar moiety imparts unique chemical and biological properties. This modification can enhance the metabolic stability of the nucleoside and alter its conformational preferences, making it a potent inhibitor of viral polymerases. This guide outlines a common and effective method for the synthesis of 2'-Deoxy-2'-fluorouridine, starting from the readily available precursor, 2,2'-anhydrouridine (B559692).
Chemical Synthesis Workflow
The synthesis of 2'-Deoxy-2'-fluorouridine is a multi-step process that involves protection of hydroxyl groups, fluorination, and subsequent deprotection. The following diagram illustrates a typical synthetic route.
Experimental Protocols
Synthesis of 3',5'-Di-O-acetyl-2,2'-anhydrouridine
A suspension of 2,2'-anhydrouridine in anhydrous pyridine is cooled in an ice bath. Acetic anhydride is added dropwise, and the mixture is stirred at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to yield the di-O-acetylated product.
Synthesis of 1-(3,5-Di-O-acetyl-β-D-arabinofuranosyl)uracil
The 3',5'-Di-O-acetyl-2,2'-anhydrouridine is dissolved in a mixture of dioxane and water. The solution is heated to reflux. The progress of the hydrolysis is monitored by TLC. Upon completion, the solvent is evaporated, and the resulting crude product is purified by recrystallization or column chromatography.
Synthesis of 1-(3,5-Di-O-acetyl-2-O-triflyl-β-D-arabinofuranosyl)uracil
1-(3,5-Di-O-acetyl-β-D-arabinofuranosyl)uracil is dissolved in anhydrous dichloromethane (B109758) and cooled. Anhydrous pyridine is added, followed by the dropwise addition of trifluoromethanesulfonic (triflic) anhydride. The reaction is stirred at low temperature and monitored by TLC. Upon completion, the reaction is quenched, and the organic layer is washed, dried, and concentrated. The crude product is used in the next step without further purification.
Synthesis of 3',5'-Di-O-acetyl-2'-deoxy-2'-fluorouridine
The crude triflate intermediate is dissolved in anhydrous tetrahydrofuran (B95107) (THF). A solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF is added, and the mixture is stirred at room temperature. The reaction is monitored by TLC. After completion, the solvent is removed, and the residue is purified by column chromatography to afford the fluorinated intermediate.
Synthesis of 2'-Deoxy-2'-fluorouridine
3',5'-Di-O-acetyl-2'-deoxy-2'-fluorouridine is dissolved in methanolic ammonia and stirred at room temperature. The deprotection is monitored by TLC. Upon completion, the solvent is evaporated, and the crude product is purified by recrystallization or column chromatography to yield pure 2'-Deoxy-2'-fluorouridine.[1]
Data Presentation
Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁FN₂O₅ | [2] |
| Molecular Weight | 246.19 g/mol | [2] |
| Melting Point | 151 °C | [3] |
| Appearance | White to off-white crystalline powder | |
| Purity (HPLC) | >97.0% | |
| Specific Rotation [α]D | +50.0° to +56.0° (c=0.3, H₂O) | |
| ¹H NMR (DMSO-d₆, δ) | 11.4 (s, 1H), 7.95 (d, J=8.0 Hz, 1H), 5.75 (d, J=18.8 Hz, 1H), 5.64 (m, 2H), 5.26 (s, 1H), 3.82 (m, 3H), 3.62 (m, 1H) | [4] |
| ¹³C NMR | Data for the final product is not readily available in the searched literature. Data for similar compounds suggests characteristic shifts for the furanose ring carbons and the uracil (B121893) base. |
Note: The provided ¹H NMR data is for a closely related compound, (2'R)-2'-deoxy-2'-fluoro-2'-methyluridine, and serves as a reference.[4]
Antiviral Activity
The antiviral activity of 2'-deoxy-2'-fluorouridine and its analogs is typically evaluated in cell-based assays against a panel of viruses. The 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) are determined to assess potency and selectivity.
| Compound | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| 2'-Deoxy-2'-fluorocytidine | SARS-CoV-2 | Vero CCL-81 | 175.2 | >300 | >1.7 | [5] |
| Azvudine (B1666521) (FNC) | HIV-1 | Various | 0.000063 - 0.0069 | - | - | [6] |
| Azvudine (FNC) | HCV | Huh-7.5 | 0.024 | >10 | >417 | [6] |
| 7-deaza-adenine nucleoside analog | HIV-1 | Various | 0.71 ± 0.25 | >100 | >140 | [7][8] |
Mechanism of Antiviral Action
2'-Deoxy-2'-fluorouridine exerts its antiviral effect by inhibiting viral replication. The proposed mechanism of action involves the intracellular phosphorylation of the nucleoside analog to its active triphosphate form. This triphosphate analog then acts as a competitive inhibitor and a chain terminator for viral RNA-dependent RNA polymerase (RdRp).
The incorporation of the 2'-deoxy-2'-fluorouridine triphosphate into the growing viral RNA chain leads to premature termination of transcription, as the absence of a 3'-hydroxyl group prevents the formation of the next phosphodiester bond. This effectively halts the replication of the viral genome.
Conclusion
The synthesis of 2'-Deoxy-2'-fluorouridine represents a key strategy in the development of novel antiviral therapeutics. The methods outlined in this guide provide a robust framework for its preparation and characterization. The potent inhibitory activity against viral polymerases, coupled with favorable metabolic stability, underscores the potential of this and other 2'-fluorinated nucleoside analogs in combating a range of viral infections. Further research and development in this area are crucial for expanding the arsenal (B13267) of antiviral drugs.
References
- 1. mdpi.com [mdpi.com]
- 2. 2\'-Deoxy-2\'-fluorouridine | C9H13FN2O5 | CID 73186230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2'-Deoxy-2'-fluorouridine | 784-71-4 | ND06544 | Biosynth [biosynth.com]
- 4. CN104744539A - Synthesis method for (2'R)-2'-deoxy-2'-fluorine-2'-methyl uridine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism and spectrum of inhibition of viral polymerases by 2′-deoxy-2′-β-fluoro-4′-azidocytidine or azvudine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antiviral activity of 2'-deoxy-2'-fluoro-2'-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5'-triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and antiviral activity of 2′-deoxy-2′-fluoro-2′-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5′-triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
